

Neurochemical Profile of DSP-6745: A Multimodal Serotonin Modulator

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Compound of Interest		
Compound Name:	DSP-6745	
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Introduction

DSP-6745 is a novel, orally active compound identified as a multimodal 5-hydroxytryptamine (5-HT) modulator.[1][2] Preclinical evidence suggests its potential as a rapid-acting therapeutic agent for a variety of psychiatric conditions, including depression and its comorbid symptoms. [1][2] This technical guide provides an in-depth overview of the neurochemical profile of **DSP-6745**, summarizing its in vitro and in vivo pharmacology, and detailing the experimental methodologies used for its characterization.

In Vitro Neurochemical Profile

In vitro studies have demonstrated that **DSP-6745** is a potent inhibitor of the serotonin transporter (SERT) and an antagonist at several key serotonin receptors: 5-HT2A, 5-HT2C, and 5-HT7.[1][2] This multimodal activity distinguishes it from many existing antidepressant and antipsychotic medications. The compound exhibits moderate affinity for the adrenergic α 1A, 5-HT6, and sigma-1 receptors.[3] Notably, **DSP-6745** displays low affinity for dopamine D2L, histamine H1, and muscarinic M1 receptors, which may predict a favorable side effect profile with a lower risk of extrapyramidal symptoms or cognitive decline.[3]

Quantitative Data: Binding Affinities and Functional Activity



While the primary literature describes **DSP-6745** as a "potent inhibitor," specific quantitative data such as K_i (inhibition constant) and IC_{50} (half-maximal inhibitory concentration) values from the definitive study by Kitaichi et al. (2024) are not publicly available in the reviewed literature. The following tables summarize the reported qualitative and semi-quantitative findings.

Table 1: In Vitro Binding Profile of DSP-6745

Target	Activity	Affinity
Serotonin Transporter (SERT)	Inhibitor	Potent
5-HT _{2a} Receptor	Antagonist	Potent
5-HT ₂ Receptor	Antagonist	Potent
5-HT ₇ Receptor	Antagonist	Potent
Adrenergic α _{1a} Receptor	Not specified	Moderate
5-HT ₆ Receptor	Not specified	Moderate
Sigma-1 Receptor	Not specified	Moderate
Dopamine D ₂₁ Receptor	Not specified	Low (K _i > 5 μM)
Histamine H ₁ Receptor	Not specified	Low (K _i > 5 μM)
Muscarinic M ₁ Receptor	Not specified	Low ($K_i > 5 \mu M$)

Table 2: In Vitro Functional Profile of **DSP-6745**



Target	Functional Assay	Activity	Potency
Serotonin Transporter (SERT)	Inhibition of 5-HT uptake	Inhibitor	Potent
5-HT _{2a} Receptor	Antagonism of 5-HT induced signaling	Antagonist	Potent
5-HT ₂ Receptor	Antagonism of 5-HT induced signaling	Antagonist	Potent
5-HT7 Receptor	Antagonism of 5-HT induced signaling	Antagonist	Potent

Signaling Pathways

DSP-6745's antagonist activity at 5-HT2A, 5-HT2C, and 5-HT7 receptors modulates key intracellular signaling cascades.

The 5-HT2A and 5-HT2C receptors are primarily coupled to Gq/11 proteins.[4][5] Antagonism by **DSP-6745** is expected to block the serotonin-induced activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] This, in turn, would inhibit the downstream activation of protein kinase C (PKC) and the release of intracellular calcium.[6]



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Figure 1: **DSP-6745** Antagonism of Gq-Coupled 5-HT Receptors.

The 5-HT7 receptor is primarily coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP



(cAMP).[8] As an antagonist, **DSP-6745** would block this cascade, preventing the activation of Protein Kinase A (PKA) and downstream signaling events.[8]



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Figure 2: DSP-6745 Antagonism of Gs-Coupled 5-HT Receptor.

In Vivo Neurochemical Profile

In vivo studies in rats have demonstrated that oral administration of **DSP-6745** leads to a significant and dose-dependent increase in the extracellular levels of multiple neurotransmitters in the medial prefrontal cortex (mPFC).[1][2] This includes not only serotonin, norepinephrine, and dopamine but also glutamate.[1][2] The elevation in these neurotransmitters is consistent with the compound's multimodal mechanism of action, involving both serotonin transporter inhibition and antagonism of key serotonin autoreceptors and heteroreceptors.

Table 3: In Vivo Effects of DSP-6745 on Neurotransmitter Levels in the Rat mPFC

Neurotransmitter	Effect of Oral DSP-6745 (6.4 and 19.1 mg/kg)
Serotonin (5-HT)	Increased
Norepinephrine (NE)	Increased
Dopamine (DA)	Increased
Glutamate (Glu)	Increased

Experimental Protocols

The following sections provide an overview of the likely experimental methodologies employed in the characterization of **DSP-6745**, based on standard practices in neuropharmacology.

Radioligand Binding Assays







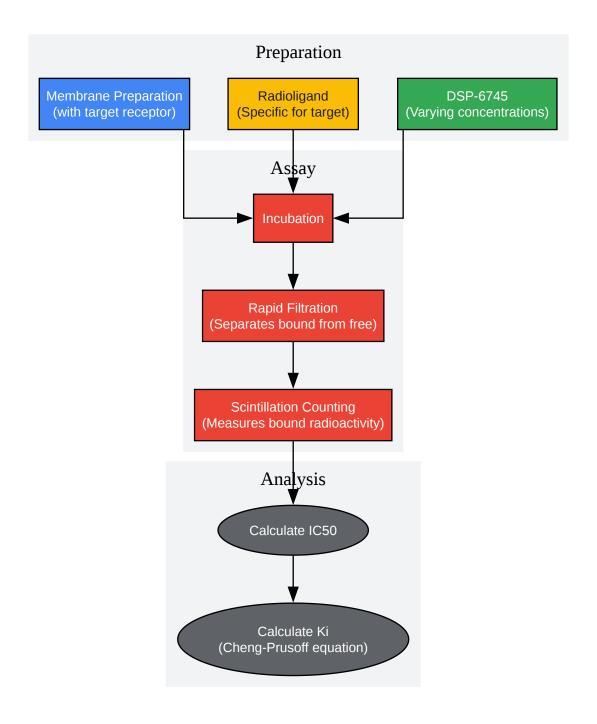
These assays are utilized to determine the binding affinity of a compound for a specific receptor or transporter.

Objective: To determine the K_i of **DSP-6745** for various serotonin receptors and the serotonin transporter.

General Protocol:

- Membrane Preparation: Membranes are prepared from cells expressing the target human receptor or from specific brain regions of rodents.
- Incubation: A constant concentration of a specific radioligand (a radioactively labeled molecule that binds to the target) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (DSP-6745).
- Separation: The bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i is then calculated from the IC₅₀ using the Cheng-Prusoff equation.





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Figure 3: General Workflow for Radioligand Binding Assays.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Foundational & Exploratory



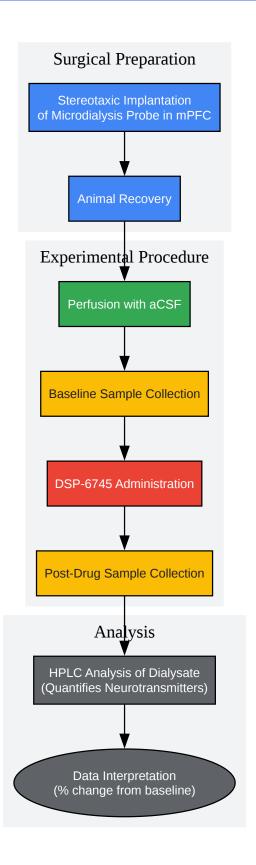


Objective: To determine the effect of **DSP-6745** administration on the extracellular concentrations of serotonin, norepinephrine, dopamine, and glutamate in the rat mPFC.

General Protocol:

- Probe Implantation: A microdialysis probe is stereotaxically implanted into the mPFC of an anesthetized rat. The rat is then allowed to recover from surgery.
- Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
- Sample Collection: As the aCSF flows through the probe, neurotransmitters from the surrounding brain tissue diffuse across the semipermeable membrane of the probe and into the dialysate. Samples of the dialysate are collected at regular intervals.
- Baseline Measurement: Baseline levels of the neurotransmitters are established by collecting several samples before drug administration.
- Drug Administration: **DSP-6745** or a vehicle is administered to the animal (e.g., orally).
- Post-Drug Sample Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.
- Analysis: The concentration of each neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.





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Figure 4: General Workflow for In Vivo Microdialysis.



Conclusion

DSP-6745 presents a unique and promising neurochemical profile, characterized by its potent inhibition of the serotonin transporter and antagonism of 5-HT2A, 5-HT2C, and 5-HT7 receptors. This multimodal mechanism of action translates to a broad enhancement of key neurotransmitter levels in the prefrontal cortex. The low affinity for receptors commonly associated with adverse effects further enhances its therapeutic potential. Continued investigation into the downstream signaling consequences and clinical efficacy of **DSP-6745** is warranted to fully elucidate its role in the treatment of psychiatric disorders.

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